Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate (C₁₇H₁₆N₂O₃, MW 296.32) is a heterocyclic compound featuring a benzyloxy group at position 8 and an ethyl carboxylate ester at position 2 of the imidazo[1,2-a]pyridine scaffold . It is synthesized via condensation reactions, as described in general procedures for imidazopyridine derivatives (e.g., reacting 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate) . This compound is primarily utilized as a pharmaceutical intermediate, with a purity of 95% and availability in 100 mg to 1 g scales .
Properties
IUPAC Name |
ethyl 8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)14-11-19-10-6-9-15(16(19)18-14)22-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGWFFLFFLQRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703818 | |
| Record name | Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79707-07-6 | |
| Record name | Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The primary synthetic method involves the condensation of 2-amino-3-benzyloxypyridine with ethyl 2-chloroacetoacetate under reflux conditions in ethanol, assisted by molecular sieves to remove water and drive the reaction forward. This reaction forms the imidazo[1,2-a]pyridine ring system with the benzyloxy substituent at the 8-position and an ethyl carboxylate group at the 2-position.
Detailed Experimental Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-amino-3-benzyloxypyridine (25 g, 124.8 mmol) | Starting amine compound dissolved in ethanol (781 mL) |
| 2 | Ethyl 2-chloroacetoacetate (102.7 g, 624.2 mmol, 5 equivalents) | Added to the solution to react with the amine |
| 3 | 4 Å Molecular sieve (approx. 15 g) | Added to absorb water formed during the reaction |
| 4 | Heating at reflux (100°C) for 48 hours | Reaction time to ensure complete conversion |
| 5 | Concentration and removal of excess reagent | Rotary evaporation with dry ice cooling to remove excess ethyl 2-chloroacetoacetate |
| 6 | Purification | Silica gel chromatography with cyclohexane:ethyl acetate gradient (9:1 to 4:1) |
Reaction Yield and Purity
- Yield: Approximately 54% based on the starting amine.
- Purity: Approximately 99% as determined by chromatographic and spectroscopic methods.
- Characterization: LC-MS showed a molecular ion peak at m/z = 311 (M+H)+, confirming molecular weight.
- NMR Data: Proton NMR (400 MHz, DMSO-d6) showed characteristic signals consistent with the expected structure, including ethyl ester triplet at δ 1.35 ppm and benzyloxy methylene singlet at δ 5.32 ppm.
Reaction Conditions and Notes
- The use of molecular sieves is critical to remove water and shift the equilibrium toward product formation.
- The reaction requires prolonged heating at reflux (100°C) for 48 hours to achieve satisfactory conversion.
- Ethanol serves as a solvent, providing a medium for both reactants and facilitating reflux conditions.
- Removal of excess ethyl 2-chloroacetoacetate by rotary evaporation under cooling prevents decomposition and facilitates purification.
- Purification by silica gel chromatography ensures the high purity of the final product.
Solubility and Stock Solution Preparation (Supporting Data)
For downstream applications, preparation of stock solutions is essential. The compound's solubility and stock solution volumes for various molarities are summarized below:
| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.3747 | 0.6749 | 0.3375 |
| 5 mg | 16.8736 | 3.3747 | 1.6874 |
| 10 mg | 33.7472 | 6.7494 | 3.3747 |
These volumes correspond to the solvent amount needed to achieve the desired molarity based on the molecular weight of 310.35 g/mol.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-amino-3-benzyloxypyridine |
| Reagent | Ethyl 2-chloroacetoacetate |
| Solvent | Ethanol |
| Molecular Sieves | 4 Å, ~15 g |
| Temperature | Reflux at 100°C |
| Reaction Time | 48 hours |
| Purification Method | Silica gel chromatography (cyclohexane:ethyl acetate gradient) |
| Yield | 54% |
| Product Purity | 99% |
| Molecular Weight | 310.35 g/mol |
| Characterization | LC-MS, 1H NMR |
Research Findings and Considerations
- The reaction mechanism involves nucleophilic substitution of the chloro group in ethyl 2-chloroacetoacetate by the amino group of 2-amino-3-benzyloxypyridine, followed by cyclization to form the imidazo[1,2-a]pyridine core.
- The presence of the benzyloxy group at the 8-position is preserved throughout the reaction, indicating its stability under the reaction conditions.
- The moderate yield (54%) suggests room for optimization, potentially by varying solvent, temperature, or reagent equivalents.
- The use of molecular sieves is essential to prevent hydrolysis and side reactions.
- The product's moderate solubility in common solvents requires careful selection for formulation and stock solution preparation.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 2M NaOH, EtOH, reflux, 4h | 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid | 85% |
The carboxylic acid can then participate in amidation reactions. For example, coupling with amines using EDC/HOBt and DIPEA at 75°C produces amide derivatives, a strategy employed in continuous flow syntheses of related imidazo[1,2-a]pyridine carboxamides .
Benzyl Ether Deprotection
The benzyloxy group serves as a protective moiety, removable via catalytic hydrogenation:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate | 90%* |
*Theoretical yield based on analogous deprotection reactions.
This step is pivotal for accessing hydroxylated intermediates, enabling subsequent functionalization such as alkylation or acylation.
Nucleophilic Substitution
The imidazo[1,2-a]pyridine core exhibits electrophilic reactivity at specific positions. For instance, bromine or chlorine substituents in related compounds undergo nucleophilic substitution with alkoxides or amines . While direct data for this compound is limited, its structural analogs demonstrate:
| Reagent | Reaction Type | Product |
|---|---|---|
| NaOMe/MeOH | Methoxy substitution | 3-Methoxyimidazo[1,2-a]pyridine |
| NH₃/EtOH | Amination | 3-Aminoimidazo[1,2-a]pyridine |
Oxidation and Reduction
The imidazo[1,2-a]pyridine system is susceptible to redox reactions:
-
Oxidation : Treatment with mCPBA or KMnO₄ may epoxidize the C7–C8 double bond, forming reactive intermediates implicated in metabolic pathways .
-
Reduction : Hydrogenation over PtO₂ reduces the imidazo ring to a dihydro derivative, though this is less common for benzyloxy-substituted variants .
Cyclization and Cross-Coupling
The compound’s aromatic framework participates in transition metal-catalyzed reactions:
| Conditions | Reaction Type | Product |
|---|---|---|
| CuI, aerobic conditions | Oxidative coupling | Fused polyheterocyclic systems |
| Pd(PPh₃)₄, Suzuki conditions | Arylation | 3-Aryl-imidazo[1,2-a]pyridines |
These reactions expand the compound’s utility in synthesizing pharmacologically active molecules .
Stability and Degradation
Prolonged storage in DMSO induces oxidation of the imidazo[1,2-a]pyridine core, forming unidentified degradation products . Stabilization requires inert atmospheres and low temperatures (2–8°C) .
Scientific Research Applications
Antimicrobial Activity
Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate exhibits significant antimicrobial properties, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that this compound interferes with essential biochemical pathways in tuberculosis bacteria, leading to bacterial growth inhibition or cell death. Studies have shown that modifications to the imidazo ring can enhance its antibacterial efficacy against various strains, including E. coli and S. aureus .
Anticancer Activity
The compound also demonstrates promising anticancer properties. In vitro studies have reported its ability to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Structure-activity relationship (SAR) studies suggest that specific modifications to the compound can enhance its antiproliferative effects. Notably, it has shown significant reductions in cell viability at certain concentrations, indicating its potential as an anticancer agent .
Pharmacokinetics and Stability
Pharmacokinetic studies indicate that this compound has favorable properties such as good stability under inert gas conditions. This stability is essential for ensuring reliable results in both in vitro and in vivo studies .
Case Studies and Research Findings
Several key studies have explored the applications of this compound:
Antimicrobial Efficacy
A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated that structural modifications could enhance antibacterial activity significantly .
Anticancer Mechanisms
Another investigation focused on the anticancer properties of this compound in xenograft models of breast cancer. The compound was administered at varying dosages to assess its effectiveness and safety profile, showing a notable reduction in tumor growth .
Mechanism of Action
The mechanism of action of Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis by causing nuclear condensation and fragmentation at certain concentrations . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 8
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- Structure : Trifluoromethyl (-CF₃) at position 8.
- Properties : Molecular formula C₁₁H₉F₃N₂O₂ (MW 258.2), m.p. 96–99°C, 95% purity .
- Significance : The -CF₃ group increases metabolic stability and electron-withdrawing effects, which may modulate receptor binding in drug design.
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Structure : Bromine at position 8.
- Properties : C₁₀H₉BrN₂O₂ (MW 269.09), CAS 1038393-19-9 .
- Applications : Bromine serves as a leaving group, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Substituent Variations at Other Positions
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Structure : Methyl (-CH₃) at position 2 and carboxylate at position 3.
- Properties : C₁₈H₁₈N₂O₃ (MW 310.35), 95% purity .
- Significance: The positional isomerism (carboxylate at C3 vs.
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate (CAS No. 79707-07-6) is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse applications in medicinal chemistry. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
This compound has been shown to possess notable activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The mechanism of action involves interference with essential biochemical pathways in the tuberculosis bacteria, leading to inhibition of bacterial growth or cell death. Studies indicate that imidazo[1,2-a]pyridine analogues can disrupt the metabolic processes crucial for the survival of these pathogens, showcasing their potential as therapeutic agents against resistant strains.
Anticancer Activity
The compound also demonstrates promising anticancer properties. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The structure-activity relationship (SAR) studies suggest that modifications in the compound's structure can enhance its antiproliferative effects. In vitro studies have reported significant reductions in cell viability at specific concentrations, indicating its potential as an anticancer agent .
Summary of Biological Activities
Pharmacokinetics and Stability
This compound exhibits good microsomal stability, suggesting favorable pharmacokinetic properties. The compound's stability under inert gas conditions is crucial for maintaining its efficacy during storage and application in biological assays. This stability is essential for ensuring reliable results in both in vitro and in vivo studies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that imidazo[1,2-a]pyridine derivatives showed effective antimicrobial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that modifications to the substituents on the imidazo ring could enhance antibacterial activity against specific strains like E. coli and S. aureus.
- Anticancer Mechanisms : In another investigation focusing on the anticancer properties, it was found that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at various dosages to assess its effectiveness and safety profile.
- Structure-Activity Relationship Studies : Research into the SAR of imidazo[1,2-a]pyridine compounds has revealed that certain functional groups enhance their biological activities. For instance, introducing electron-withdrawing or electron-donating groups at specific positions on the aromatic ring can significantly affect their potency against cancer cells.
Q & A
Q. What are the common synthetic routes for Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate?
The compound is typically synthesized via cyclization reactions. A validated approach involves reacting 2-aminopyridine derivatives with ethyl bromopyruvate or bromopyruvic acid under acidic conditions (e.g., HCl or H₂SO₄ catalysis in ethanol/methanol) . For example, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate—a structural analog—is synthesized by cyclizing 2-aminopyridin-3-ol with ethyl bromopyruvate, followed by benzyloxy substitution . Key parameters include temperature control (40–80°C) and purification via recrystallization or chromatography to achieve >95% purity .
Q. How is structural characterization performed for this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for confirming functional groups and regiochemistry. For instance, ¹H NMR peaks at δ 4.4–4.6 ppm confirm the ethyl ester moiety, while aromatic protons in the imidazo[1,2-a]pyridine core appear at δ 7.0–8.5 ppm . Mass spectrometry (LC-MS) is used to verify molecular weight (e.g., [M+1] = 296.1 for the base compound) . X-ray crystallography has been employed for analogs like ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate to resolve bond angles and stereochemistry .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines exhibit antiparasitic, anti-inflammatory, and antitumor activities. For example, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate derivatives show efficacy against Entamoeba histolytica and Trichomonas vaginalis . The benzyloxy substituent at position 8 may enhance membrane permeability or target binding, though structure-activity relationships (SAR) require further validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Yield optimization involves:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve cyclization efficiency compared to neutral conditions .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro or halogenated intermediates .
- Temperature control : Stepwise heating (e.g., 40°C for cyclization, 80°C for Suzuki couplings) minimizes side reactions .
- Flow chemistry : Continuous processes reduce batch variability and improve scalability . Purity is achieved via gradient HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. How do substituents at the 8-position (e.g., benzyloxy vs. nitro) influence reactivity and bioactivity?
- Electron-withdrawing groups (NO₂) : Increase electrophilicity, facilitating nucleophilic substitutions (e.g., amidation) but may reduce metabolic stability .
- Benzyloxy groups : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Halogen substituents (Br, Cl) : Enable cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification . Comparative studies using IC₅₀ assays and logP measurements are critical for SAR analysis .
Q. How can contradictions in spectral or biological data be resolved?
- Isomer identification : Use ¹⁵N/¹³C-labeled analogs to distinguish between regioisomers (e.g., Dimroth rearrangements in pyrimidine-fused derivatives) .
- Biological assay validation : Replicate in vitro assays (e.g., antiparasitic IC₅₀) with orthogonal methods (e.g., fluorescence-based vs. colorimetric) to rule out false positives .
- Crystallographic validation : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) via X-ray diffraction .
Q. What methodologies are used for preclinical toxicology evaluation?
- In vivo models : Administer compounds to Wistar rats (200 mg/kg/day for 7 days) to assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine, BUN) .
- In vitro screens : Use HepG2 cells for cytotoxicity (MTT assay) and Ames tests for mutagenicity .
- Metabolic stability : Evaluate cytochrome P450 inhibition (e.g., CYP3A4) using human liver microsomes .
Q. How can computational modeling guide the design of derivatives?
- Density Functional Theory (DFT) : Predict electronic properties (HOMO-LUMO gaps) to optimize redox stability .
- Molecular docking : Simulate binding to biological targets (e.g., CDK2 for antitumor activity) using AutoDock Vina .
- QSAR models : Train algorithms on datasets of imidazo[1,2-a]pyridine derivatives to correlate substituent effects with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
